molecular formula C20H20ClN3O2S B2993705 3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-65-5

3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Numéro de catalogue: B2993705
Numéro CAS: 689767-65-5
Poids moléculaire: 401.91
Clé InChI: ZJANWJVRDGLOKH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one belongs to the quinazolinone class of heterocyclic compounds, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C18H20ClN3OSC_{18}H_{20}ClN_3OS, and it features a quinazolinone core substituted with a morpholine group and a chlorophenyl ethyl side chain. This unique structure contributes to its biological properties.

Anticancer Activity

Quinazolinones have been extensively studied for their anticancer properties. Research indicates that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain quinazolinone-thiazole hybrids displayed potent cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines, with IC50 values ranging from 10 µM to 12 µM . The compound may share similar mechanisms due to structural similarities.

Antimicrobial Activity

The antibacterial properties of quinazolinones have also been documented. A study highlighted the effectiveness of certain analogs against methicillin-resistant Staphylococcus aureus (MRSA). Compounds with specific substitutions showed minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, indicating strong antibacterial activity. The mechanism often involves binding to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis .

Antioxidant Properties

Antioxidant activity is another notable feature of quinazolinones. Studies have demonstrated that specific structural modifications enhance antioxidant capabilities, potentially through metal-chelating properties and free radical scavenging activities . The presence of hydroxyl groups in particular positions on the phenyl ring has been linked to increased antioxidant effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives. Research has shown that:

  • Substituents on the Phenyl Ring : Hydroxyl and methoxy groups significantly enhance antioxidant activity.
  • Morpholine Group : The presence of this group may contribute to improved solubility and bioavailability.
  • Chlorine Substitution : The introduction of chlorine atoms can influence both the lipophilicity and biological interaction profiles of the compound .

Case Studies

  • Cytotoxicity Evaluation : A series of quinazolinone derivatives were synthesized and tested against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, particularly effective against MCF-7 cells with an IC50 value around 10 µM .
  • Antibacterial Synergy : In a study involving MRSA, the compound demonstrated synergistic effects when combined with piperacillin-tazobactam, enhancing its antibacterial efficacy in vivo .

Propriétés

IUPAC Name

3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c21-17-4-2-1-3-14(17)7-8-24-19(25)16-13-15(23-9-11-26-12-10-23)5-6-18(16)22-20(24)27/h1-6,13H,7-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJANWJVRDGLOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.